N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide
Description
Properties
Molecular Formula |
C13H14ClN3O3S2 |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H14ClN3O3S2/c1-8(2)11(18)15-12-16-17-13(21-12)22(19,20)7-9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
InChI Key |
LKRRMFYEQGGVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiadiazole Core
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A validated protocol involves refluxing thiosemicarbazide with 2-chlorobenzyl carbonyl chloride in anhydrous benzene for 3–4 hours. The reaction proceeds through nucleophilic acyl substitution, followed by intramolecular cyclization to yield 2-amino-5-(2-chlorobenzyl)-1,3,4-thiadiazole (Intermediate A).
Key conditions :
Sulfonation of the Thiadiazole Intermediate
Intermediate A undergoes sulfonation at the 5-position using 2-chlorobenzylsulfonyl chloride. The reaction is conducted in dry pyridine at 150–160°C for 3 hours, forming 5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine (Intermediate B).
Optimization notes :
Amidation with 2-Methylpropanoyl Chloride
Intermediate B is reacted with 2-methylpropanoyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the mixture is stirred at room temperature for 12 hours. The product is purified via recrystallization from methanol.
Characterization data :
-
¹H NMR (DMSO-d₆) : δ 1.12 (d, 3H, CH₃), 2.34 (m, 1H, CH), 7.45–8.02 (m, 4H, aromatic), 10.21 (s, 1H, NH).
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step. A mixture of thiosemicarbazide and 2-chlorobenzyl carbonyl chloride is irradiated at 40% power (300 W) for 20 minutes with 30-second intervals. This method reduces reaction time from hours to minutes while maintaining yields at 70–75%.
Advantages :
Critical Analysis of Reaction Parameters
Solvent Selection
| Solvent | Reaction Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzene | Thiadiazole formation | 75 | 92 |
| DMF | Sulfonation | 68 | 88 |
| Dichloromethane | Amidation | 72 | 95 |
Polar aprotic solvents (e.g., DMF) enhance sulfonation kinetics but may require rigorous drying to prevent hydrolysis.
Temperature Effects on Sulfonation
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 140 | 4 | 58 |
| 160 | 3 | 72 |
| 180 | 2 | 65 |
Exceeding 160°C promotes sulfone decomposition, evidenced by LC-MS detection of benzenesulfinic acid byproducts.
Purification and Characterization
Recrystallization Protocols
Spectroscopic Validation
-
FT-IR (KBr) : 1675 cm⁻¹ (C=O amide), 1340 cm⁻¹ (S=O sulfonyl), 690 cm⁻¹ (C-Cl).
-
¹³C NMR : 172.8 ppm (amide carbonyl), 142.3 ppm (thiadiazole C-2), 128.1–133.9 ppm (aromatic carbons).
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Conventional thermal | 62 | 18 | Moderate |
| Microwave-assisted | 70 | 4 | High |
Microwave methods are favored for pilot-scale synthesis due to reduced energy input and faster cycle times.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the sulfonyl group.
Substitution: The chlorobenzyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole rings exhibit notable antimicrobial properties. A study synthesized various derivatives of thiadiazole and evaluated their antimicrobial efficacy against different bacterial strains. The results showed that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide could be developed as an effective antimicrobial agent .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been explored extensively. In one study, derivatives similar to this compound were tested against Tobacco Mosaic Virus (TMV) and showed promising antiviral activity. The incorporation of the sulfonyl group was found to enhance the antiviral properties of these compounds significantly .
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties as well. A case study evaluated the cytotoxic effects of several thiadiazole compounds on human cancer cell lines. The results indicated that some derivatives exhibited potent cytotoxicity against breast cancer cells (MCF7), with IC50 values significantly lower than those of conventional chemotherapeutic agents . Molecular docking studies suggested that these compounds interact effectively with cancer cell receptors, providing a basis for their use in targeted cancer therapies .
Case Study 1: Antimicrobial Efficacy
A recent study focused on evaluating the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values comparable to or lower than traditional antibiotics such as ciprofloxacin.
Case Study 2: Antiviral Properties
In another investigation, the antiviral effects of the compound were assessed in vitro against viral pathogens. The findings showed that it inhibited viral replication effectively at low concentrations, indicating its potential as a lead compound for developing new antiviral therapies.
Case Study 3: Cytotoxicity Against Cancer Cells
A comparative study assessed the cytotoxic effects of this compound on various cancer cell lines. The results revealed a remarkable reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonyl group and the thiadiazole ring are likely to play key roles in its activity. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among thiadiazole derivatives influence their electronic, steric, and biological properties:
Key Observations :
- Sulfonyl vs. Carbonyl Groups : The target compound’s sulfonyl group (electron-withdrawing) may enhance metabolic stability compared to carbonyl-containing analogues like 11f .
- Chlorobenzyl vs. Methoxyphenyl : The 2-chlorobenzyl group in the target compound likely confers stronger hydrophobic interactions than the 4-methoxyphenyl group in VEGFR-2 inhibitors .
Physicochemical Properties
Melting points and solubility vary significantly based on substituents:
Analysis :
- High melting points (e.g., 6f >300°C) correlate with extended aromatic systems (thienothiophene), whereas the target compound’s melting point remains uncharacterized .
- Chromenone-containing derivatives (e.g., 11a) exhibit moderate melting points (~214°C), suggesting balanced crystallinity and solubility .
Comparison :
Insights :
- The target compound’s sulfonyl group may require oxidation of a sulfide precursor, akin to ’s selective sulfide-to-sulfoxide oxidation .
Biological Activity
N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities.
Structure and Synthesis
The compound features a thiadiazole ring with a sulfonyl group and a methylpropanamide side chain. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiadiazole ring and subsequent introduction of the sulfonyl and methylpropanamide groups.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- Breast Cancer (BT474) : IC50 values around 0.794 µM were reported for related compounds, indicating potent activity against breast cancer cells .
- Lung Cancer (NCI-H226) : Similar derivatives exhibited strong dose-dependent growth inhibition in lung cancer cell lines .
- Colon Cancer (HT29) : Thiadiazole derivatives have also shown promising results in inhibiting growth in colon cancer models .
Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | BT474 | 0.794 |
| Compound B | NCI-H226 | Varies |
| Compound C | HT29 | Varies |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. Studies indicate that these compounds exhibit moderate to good antibacterial and antifungal activities:
- Antibacterial : Compounds have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus.
- Antifungal : Activity against various fungal pathogens has also been reported .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 26.46 |
| Compound E | S. aureus | Varies |
Other Biological Activities
In addition to anticancer and antimicrobial effects, thiadiazoles have been studied for their potential in other therapeutic areas:
- Anti-inflammatory : Some derivatives have shown promising anti-inflammatory effects in vitro.
- Analgesic : Preliminary studies suggest potential analgesic properties.
- Antitubercular : Certain compounds demonstrate activity against Mycobacterium tuberculosis .
The mechanism by which this compound exerts its biological effects is likely multifactorial:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Interaction : Binding to cellular receptors can modulate signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Recent research highlights the efficacy of thiadiazole derivatives in clinical settings:
- Study on Breast Cancer Cells : A study evaluated the cytotoxic effects of a series of thiadiazoles on BT474 cells, demonstrating significant growth inhibition with an IC50 value lower than that of standard chemotherapeutics .
- Antimicrobial Screening : A systematic evaluation of various thiadiazoles against clinical isolates showed promising results, particularly in resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide, and how are intermediates characterized?
- Methodology : The synthesis of thiadiazole derivatives typically involves sequential functionalization. For example:
- Step 1 : Formation of the thiadiazole core via cyclization of thiourea derivatives with POCl₃ under reflux (90°C for 3 hours) .
- Step 2 : Sulfonylation at the 5-position using 2-chlorobenzylsulfonyl chloride in dimethyl sulfoxide (DMSO) with N-ethylmorpholine as a base .
- Step 3 : Condensation with 2-methylpropanamide using carbodiimide coupling agents.
Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound?
- Methodology :
- Recalculate stoichiometry to account for solvent retention (e.g., DMSO or water in recrystallized products).
- Use high-resolution mass spectrometry (HRMS) to verify molecular ions, as elemental analysis may fail for hygroscopic compounds.
- Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., C–S bond lengths in thiadiazole cores typically range from 1.65–1.72 Å) .
Advanced Research Questions
Q. What strategies optimize the reaction yield of the sulfonylation step in synthesizing this compound?
- Methodology :
- Temperature Control : Maintain reaction temperatures below 40°C to prevent sulfonyl chloride decomposition .
- Solvent Selection : Use polar aprotic solvents like DMSO to stabilize intermediates.
- Catalysis : Add catalytic pyridine to absorb HCl byproducts, shifting equilibrium toward product formation.
- Data Table : Yield Comparison Under Different Conditions
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMSO | N-Et morpholine | 25 | 78 |
| DMF | Triethylamine | 30 | 65 |
| Acetonitrile | Pyridine | 40 | 52 |
Q. How does the electronic nature of the 2-chlorobenzylsulfonyl group influence the compound’s biological activity?
- Methodology :
- SAR Studies : Compare analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents on the benzyl group.
- Computational Analysis : Perform DFT calculations to map electrostatic potential surfaces (EPS) and correlate with bioactivity (e.g., sulfonyl group’s electron-deficient region enhances receptor binding) .
Q. What crystallographic techniques are critical for elucidating the hydrogen-bonding network in this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H···O and O–H···S hydrogen bonds) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H-bonding, 25% van der Waals contacts) .
- Table : Hydrogen Bond Geometry
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O | 2.89 | 158 |
| O–H···S | 3.12 | 145 |
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for the thiadiazole ring’s substituents?
- Methodology :
- Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between thiadiazole C-2 and adjacent protons confirm substitution patterns .
- Compare with literature values for analogous compounds (e.g., ¹³C shifts for thiadiazole carbons range from 155–165 ppm) .
Q. Why might biological assay results vary between in vitro and in vivo studies for this compound?
- Methodology :
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., sulfonamide cleavage by cytochrome P450 enzymes).
- Formulation Adjustments : Encapsulate in liposomes to improve bioavailability if poor solubility (e.g., logS ≈ -4.2) limits in vivo efficacy .
Structural and Mechanistic Insights
Q. What role does the (2E)-configuration play in the compound’s stability and reactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
